1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
CAS No.: 1376288-62-8
Cat. No.: VC2951578
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1376288-62-8 |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) |
| Standard InChI Key | MIXZCVQQJUQKNF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O |
Introduction
Structural Characterization
Chemical Identity and Molecular Properties
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid is identified by the CAS registry number 1376288-62-8 and possesses the molecular formula C17H22N2O4 with a molecular weight of 318.4 g/mol. The compound contains several key functional groups, including an indole ring system, a carboxylic acid moiety, and a tert-butoxycarbonyl (Boc) protected amine group connected through a propyl linker.
Structural Representations
The structural representation of this compound can be described through various notations:
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SMILES Notation: CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O
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InChI: InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21)
The compound is also known by the alternative name 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid .
Structural Features
The compound consists of:
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An indole core with a carboxylic acid substituent at the 5-position
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A propyl linker attached to the nitrogen of the indole ring
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A tert-butoxycarbonyl (Boc) protected amino group at the end of the propyl chain
This arrangement of functional groups creates a molecule with both hydrophobic and hydrophilic regions, contributing to its utility in various chemical applications.
Physical and Chemical Properties
Spectroscopic Properties
The compound exhibits distinctive spectroscopic characteristics that facilitate its identification and analysis. One of the most relevant analytical parameters is its predicted collision cross-section (CCS) values, which are useful for mass spectrometry-based identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 319.16524 | 174.6 |
| [M+Na]+ | 341.14718 | 183.6 |
| [M+NH4]+ | 336.19178 | 179.5 |
| [M+K]+ | 357.12112 | 181.5 |
| [M-H]- | 317.15068 | 173.6 |
| [M+Na-2H]- | 339.13263 | 177.2 |
| [M]+ | 318.15741 | 175.2 |
| [M]- | 318.15851 | 175.2 |
Table 1: Predicted Collision Cross Section Values for Various Adducts of 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Chemical Reactivity
The compound's reactivity is primarily defined by its functional groups:
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The carboxylic acid group at the 5-position of the indole ring can participate in esterification, amidation, and other transformations typical of carboxylic acids.
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The Boc-protected amino group can be selectively deprotected under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), revealing a primary amine that can undergo further functionalization.
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The indole core represents a privileged structure in medicinal chemistry and can participate in various electrophilic substitution reactions.
Applications in Chemical Research
Pharmaceutical Development
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid plays a crucial role in pharmaceutical development as a versatile intermediate. The compound's structure allows it to be incorporated into more complex molecules designed for specific therapeutic targets. The indole scaffold is prevalent in numerous pharmaceuticals, making this compound particularly valuable in drug design strategies.
The compound is utilized in the development of novel drugs targeting various conditions:
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Cancer therapeutics, where indole derivatives often serve as kinase inhibitors
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Neurological disorder treatments, leveraging the indole scaffold's ability to cross the blood-brain barrier
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Anti-inflammatory agents, based on the bioactivity of various indole-containing natural products
Biochemical Research
In the field of biochemical research, this compound serves as an important tool for understanding biological systems:
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Enzyme inhibition studies: The compound's structure can be modified to interact with specific enzymes, helping researchers understand enzymatic mechanisms and develop potential inhibitors.
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Receptor binding analyses: Derivatives of this compound can be designed to interact with specific cellular receptors, providing insights into receptor-ligand interactions.
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Structure-activity relationship (SAR) studies: The compound's modifiable structure allows researchers to systematically explore how structural changes affect biological activity.
Peptide Synthesis
The Boc-protecting group strategy employed in this compound is particularly relevant to peptide synthesis:
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The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions.
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This selective chemistry enables the controlled coupling of amino acids and other building blocks in complex peptide synthesis.
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The compound itself can serve as a building block for incorporating indole functionality into peptides, which can enhance binding affinity or introduce specific pharmacophoric elements.
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